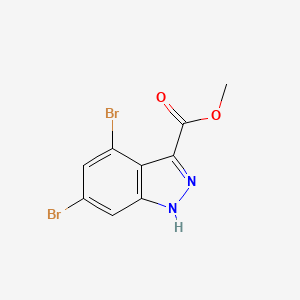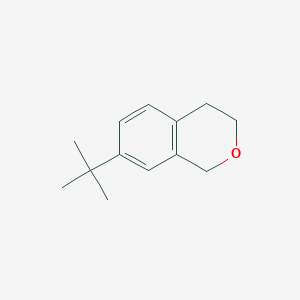
3-Bromo-2-chloromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloromandelic acid is an organic compound belonging to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of both bromine and chlorine substituents on the benzene ring, making it a halogenated derivative of mandelic acid. The molecular formula of this compound is C8H6BrClO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloromandelic acid typically involves the bromination and chlorination of mandelic acid. One common method is the bromination of 2-chloromandelic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation reactions, purification steps, and crystallization to obtain the final product with high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-chloromandelic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 3-Bromo-2-chlorobenzoic acid.
- Reduction of the carbonyl group can yield 3-Bromo-2-chlorobenzyl alcohol.
- Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2-chloromandelic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloromandelic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-chlorobenzoic acid
- 3-Bromo-2-chlorobenzyl alcohol
- 2-Chloromandelic acid
- 3-Bromomandelic acid
Comparison: 3-Bromo-2-chloromandelic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties and interactions with target molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6BrClO3 |
|---|---|
Poids moléculaire |
265.49 g/mol |
Nom IUPAC |
2-(3-bromo-2-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Clé InChI |
AHPIPPRBBIJKRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)Cl)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)
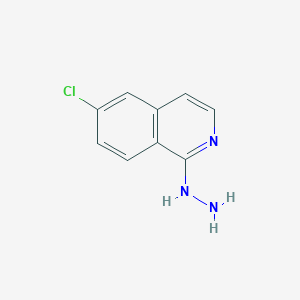

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)
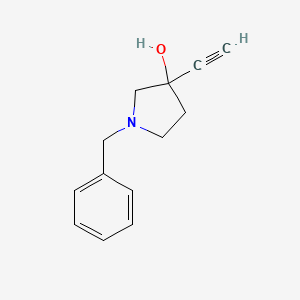
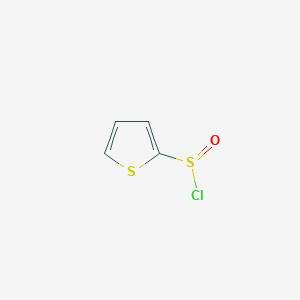

![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)
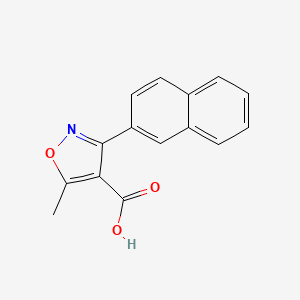
![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
